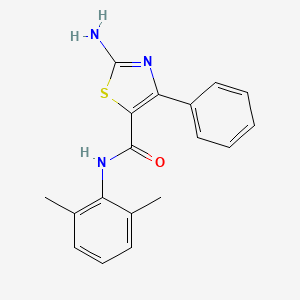

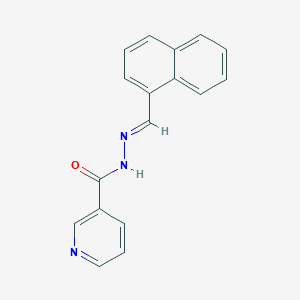

![molecular formula C23H22N4OS B5599557 3-丁基-5-[(1,3-二苯基-1H-吡唑-4-基)亚甲基]-2-硫代-4-咪唑烷-2,5-二酮](/img/structure/B5599557.png)

3-丁基-5-[(1,3-二苯基-1H-吡唑-4-基)亚甲基]-2-硫代-4-咪唑烷-2,5-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of derivatives of 3-butyl-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-4-imidazolidinone involves Claisen-Schmidt condensation reactions. Ionic liquids have been used as solvents for the synthesis, offering a green and efficient medium for chemical reactions. These methods have been applied to produce compounds with potential anticancer activities, demonstrating the versatility and interest in these chemical structures (Sowbhagyam, Koteswararao, & Prameela, 2023).

Molecular Structure Analysis

Molecular structure analysis of similar compounds indicates a complex interaction of various functional groups, contributing to their biological activity. For example, studies involving crystallography have provided insights into the planarity and hydrogen bonding within the molecular structures, which are crucial for their biological activities (Shibata & Mizuguchi, 2010).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including methylene transfer and dimerization processes. Such reactions contribute to the synthesis of novel compounds with potential therapeutic applications. The reactivity of these compounds underlines their significance in synthetic chemistry and drug design (Nakayama et al., 2001).

科学研究应用

合成和抗菌活性

B'Bhatt 和 Sharma (2017) 的一项研究重点关注与 3-丁基-5-[(1,3-二苯基-1H-吡唑-4-基)亚甲基]-2-硫代-4-咪唑烷-2,5-二酮相关的化合物的新型化合物的合成,特别是 3-(4-氯苯基)-5-((1-苯基-3-芳基-1H-吡唑-4-基)亚甲基)-2-硫代噻唑烷-4-酮衍生物。对这些化合物进行了合成并测试了它们对大肠杆菌、铜绿假单胞菌、金黄色葡萄球菌和化脓性葡萄球菌等多种细菌菌株的体外抗菌活性。研究发现,某些衍生物表现出有效的抗菌特性,化合物 3c 对大肠杆菌表现出显着的活性,而其他衍生物对金黄色葡萄球菌和化脓性葡萄球菌表现出有效的抑制作用。此外,还评估了对白色念珠菌、黑曲霉和棒曲霉的抗真菌活性,化合物 3b 和 3d 对白色念珠菌表现出非常好的活性 (B'Bhatt & Sharma, 2017)。

合成中的催化效率

Sharifi 等人 (2019) 探讨了两种基于咪唑的双阳离子离子液体在合成吡喃衍生物和促进 Knoevenagel 缩合中的效率。该研究强调了这些催化剂在温和且环保的条件下促进各种反应的作用,产率高。这项研究表明,基于咪唑的化合物在催化重要的合成反应中具有潜力,有助于开发更绿色、更有效的化学过程 (Sharifi et al., 2019)。

抗癌和抗血管生成作用

Chandrappa 等人 (2010) 合成了一系列硫代噻唑烷-4-酮衍生物,并研究了它们对小鼠肿瘤模型的体内抗癌和抗血管生成作用。研究表明,这些化合物显着降低了肿瘤体积、细胞数量,并延长了荷瘤小鼠的寿命。此外,这些化合物表现出很强的抗血管生成作用并抑制肿瘤诱导的内皮细胞增殖。这表明这些衍生物在抗癌治疗中具有潜在的治疗应用,能够抑制肿瘤血管生成和细胞增殖 (Chandrappa et al., 2010)。

属性

IUPAC Name |

(5E)-3-butyl-5-[(1,3-diphenylpyrazol-4-yl)methylidene]-2-sulfanylideneimidazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4OS/c1-2-3-14-26-22(28)20(24-23(26)29)15-18-16-27(19-12-8-5-9-13-19)25-21(18)17-10-6-4-7-11-17/h4-13,15-16H,2-3,14H2,1H3,(H,24,29)/b20-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXOKHCNIKBWUDV-HMMYKYKNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C(=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)NC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN1C(=O)/C(=C\C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)/NC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5E)-3-butyl-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-thioxoimidazolidin-4-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[(2-bromophenyl)amino]carbonyl}phenyl acetate](/img/structure/B5599486.png)

![2,6-dimethyl-N'-(1-methyl-4-piperidinylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5599492.png)

![diethyl [(2-hydroxybenzoyl)(phenyl)carbonohydrazonoyl]phosphonate](/img/structure/B5599507.png)

![N-{[(3-fluoro-4-methylphenyl)amino]carbonyl}benzamide](/img/structure/B5599514.png)

![N'-[(5-nitro-2-thienyl)methylene]-2-phenoxyacetohydrazide](/img/structure/B5599523.png)

![ethyl 2-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B5599534.png)

![2-tert-butyl-5-[4-(dimethylamino)benzylidene]-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5599543.png)

![N-[(3S*,4R*)-1-(5-acetyl-2-pyridinyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5599576.png)

![1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-azepanamine dihydrochloride](/img/structure/B5599587.png)